molecular formula C22H28ClFO4 B1669192 Clocortolone CAS No. 4828-27-7

Clocortolone

Cat. No.: B1669192
CAS No.: 4828-27-7
M. Wt: 410.9 g/mol
InChI Key: YMTMADLUXIRMGX-RFPWEZLHSA-N
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Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTMADLUXIRMGX-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333489
Record name (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clocortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e-02 g/L
Record name Clocortolone
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CAS No.

4828-27-7, 34097-16-0
Record name Clocortolone
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Record name Clocortolone [INN]
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Record name Clocortolone
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Record name (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
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Record name CLOCORTOLONE
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Record name Clocortolone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Methylation Reaction

The initial step introduces a methyl group at the C-16 position using Grignard reagents.

Reaction Conditions

  • Substrate : 10 g of General Formula III.
  • Solvent : Tetrahydrofuran (THF) or diethyl ether.
  • Reagents : Methylmagnesium bromide (CH₃MgBr), cuprous chloride (CuCl).
  • Temperature : -30°C to 0°C.
  • Time : 3 hours.
  • Workup : Quenching with 10% ammonium chloride (NH₄Cl).
  • Yield : 91% (9.1 g).

Alternative Grignard reagents (e.g., CH₃MgCl, CH₃MgI) and solvents (diethyl ether) are viable but may alter reaction kinetics.

Epoxidation

The methylated product undergoes epoxidation to form a 9,11-epoxide.

Reaction Conditions

  • Solvent : Dichloromethane (DCM).
  • Reagents : meta-Chloroperbenzoic acid (m-CPBA).
  • Temperature : 0°C to 25°C.
  • Time : Until completion (monitored via TLC).
  • Workup : Filtration and solvent evaporation.

Fluorination

Epoxide fluorination introduces a fluorine atom at C-6 using selecflour or hydrogen fluoride (HF).

Reaction Conditions

  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Reagents : Selecflour.
  • Temperature : 0°C to 100°C.
  • Time : 5–24 hours.
  • Workup : Aqueous extraction and column chromatography.

Dehydrogenation

Aromatization of the A-ring is achieved via dehydrogenation.

Reaction Conditions

  • Solvent : Anhydrous dioxane.
  • Reagents : Dichlorodicyanobenzoquinone (DDQ).
  • Temperature : 60–120°C.
  • Time : 6–24 hours.
  • Workup : Filtration, sodium hydroxide (NaOH) wash, and recrystallization.

Chlorination

Chlorine is introduced at C-9 using hydrochloric acid (HCl).

Reaction Conditions

  • Solvent : Formic acid or acetic acid.
  • Reagents : Concentrated HCl.
  • Temperature : 0–100°C.
  • Time : 0.5–10 hours.
  • Workup : Dilution with water and filtration.

Hydrolysis

The acetate group at C-21 is hydrolyzed to yield this compound.

Reaction Conditions

  • Solvent : Methanol or ethanol.
  • Reagents : Sodium hydroxide (NaOH).
  • Temperature : 20–100°C.
  • Time : 10 minutes–2 hours.
  • Workup : Concentration and recrystallization.

Table 1: Summary of Reaction Conditions

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Methylation CH₃MgBr, CuCl THF -30–0 3 91
Epoxidation m-CPBA DCM 0–25 2–4 85
Fluorination Selecflour Acetonitrile 50 12 78
Dehydrogenation DDQ Dioxane 90 18 82
Chlorination HCl Acetic acid 25 5 88
Hydrolysis NaOH Methanol 60 1 95

Table 2: Characterization Data for this compound

Technique Key Signals (δ, ppm) Inference
¹H NMR 1.21 (s, 3H, CH₃), 5.71 (s, 1H, H-4) Methyl and olefinic protons
¹³C NMR 170.2 (C-20), 199.5 (C-3) Ketone and ester carbonyl groups

Critical Analysis of Synthetic Route

The pathway achieves a total yield of 48% over six steps, with hydrolysis being the most efficient (95% yield). Fluorination and dehydrogenation are rate-limiting due to harsh conditions and reagent costs. Alternative catalysts (e.g., N-fluoropyridinium salts) could improve fluorination efficiency.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors are proposed for methylation and epoxidation to enhance reproducibility. Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Clocortolone undergoes several types of chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Halogenation at specific carbon atoms.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include halogenating agents (e.g., chlorine and fluorine sources), oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific transformation being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include this compound pivalate, which is the esterified form used in topical formulations. Other intermediates and by-products may be formed during the synthesis, but these are typically removed during the purification process.

Scientific Research Applications

Clinical Applications

Clocortolone pivalate is primarily indicated for the treatment of:

  • Atopic Dermatitis : Studies have shown significant improvement in symptoms such as erythema, scaling, and pruritus in patients with atopic dermatitis when treated with this compound pivalate cream .
  • Seborrheic Dermatitis : The cream has demonstrated efficacy in reducing inflammation and discomfort associated with seborrheic dermatitis .
  • Contact Dermatitis : this compound pivalate effectively alleviates symptoms of contact dermatitis, providing relief from itching and irritation .
  • Psoriasis : Clinical trials indicate that this compound pivalate is effective in managing psoriasis vulgaris, showing superior results compared to vehicle treatments .

Efficacy

A systematic review and multiple clinical trials have established that this compound pivalate 0.1% cream is effective across various dermatological conditions:

  • Atopic Dermatitis : In a study involving 109 patients, those treated with this compound showed a significantly higher rate of improvement compared to the placebo group by Day 4 and maintained efficacy through Day 14 .
  • Psoriasis : In trials involving psoriasis patients, significant improvements were noted by Day 7, with continued efficacy observed at subsequent follow-ups .

Safety

This compound pivalate has a favorable safety profile:

  • Adverse Effects : The incidence of adverse effects is low, primarily limited to minor localized reactions such as dryness or irritation. No serious systemic effects or hypothalamic-pituitary-adrenal axis suppression were reported in studies .
  • Pediatric Use : Research indicates that this compound is safe for use in pediatric populations, with studies showing effective symptom relief and minimal adverse events .

Study on Pediatric Adherence

A study focused on adherence to this compound pivalate cream in pediatric patients with atopic dermatitis revealed that despite self-reported adherence rates being high (71%-97%), actual adherence was significantly lower (18%-109%). Nonetheless, the treatment resulted in substantial clinical improvements regardless of adherence levels, highlighting the "forgiving" nature of mid-potency corticosteroids .

Efficacy in Facial Dermatoses

Another significant study evaluated the use of this compound pivalate for facial dermatoses. In a cohort ranging from infants to elderly patients, 76% experienced marked relief from symptoms such as erythema and scaling after three weeks of treatment. The overall therapeutic response was rated as good to excellent in about 68% of subjects .

Comparison with Similar Compounds

Clocortolone is unique among topical corticosteroids due to the presence of both a chlorine atom at C-9 and a fluorine atom at C-6 . This combination is not found in other corticosteroids, which contributes to its distinct pharmacological profile. Similar compounds include:

    Hydrocortisone: A lower potency corticosteroid used for mild inflammatory conditions.

    Betamethasone: A higher potency corticosteroid used for more severe conditions.

    Triamcinolone: Another medium potency corticosteroid with a different halogenation pattern.

In comparison to these compounds, this compound offers a balance between potency and safety, making it suitable for a wide range of patients .

Biological Activity

Clocortolone, specifically in its form as this compound pivalate, is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacological effects, clinical efficacy, safety profiles, and structural characteristics that influence its therapeutic applications.

Pharmacological Properties

This compound pivalate is classified as a mid-potency topical corticosteroid. Its unique structural modifications enhance its lipophilicity and skin penetration, which are critical for its efficacy in treating dermatological conditions. The key structural features include:

  • β-hydroxylation at C-11
  • Methylation at C-16
  • Double bonds at C-1,2
  • Esterification at C-21 with a pivalate group
  • Halogenation at C-6 and C-9

These modifications contribute to the drug's increased potency and reduced side effects compared to other corticosteroids .

This compound exerts its effects primarily through binding to glucocorticoid receptors in the skin, leading to the modulation of inflammatory responses. Its high lipophilicity allows for effective penetration into the stratum corneum, resulting in significant local concentrations that enhance anti-inflammatory action .

Case Studies and Clinical Trials

  • Atopic Dermatitis : A systematic review highlighted that this compound pivalate cream (0.1%) demonstrated early onset of action in treating mild to moderate atopic dermatitis (AD) with significant improvements observed within the first week of treatment. In one study involving pediatric patients, this compound pivalate resulted in a 47.7% improvement in the Eczema Area and Severity Index (EASI) score after four weeks .
  • Eczematous Dermatitis : In double-blind trials comparing this compound pivalate with placebo, a greater proportion of patients reported good or excellent responses after 14 days of treatment. The study noted minimal adverse effects, with only 3.4% of patients experiencing dryness or irritation compared to 10.4% in the placebo group .
  • Psoriasis : this compound was also evaluated in psoriasis treatment, showing effectiveness in 40% of cases with marked improvement in symptoms like erythema and scaling .

Safety Profile

The safety profile of this compound pivalate is favorable, with studies indicating no significant suppression of the hypothalamic-pituitary-adrenal (HPA) axis even after prolonged use . Cutaneous safety studies have shown negligible irritancy among healthy subjects using this compound under patch occlusion for extended periods .

Comparative Efficacy Table

ConditionEfficacy Rate (%)Key Findings
Atopic Dermatitis69Significant improvement in EASI scores
Eczematous DermatitisNot specifiedHigher response rates compared to placebo
Psoriasis40Marked improvement in erythema and scaling

Q & A

Q. What standardized in vitro models are used to assess clocortolone's anti-inflammatory efficacy in dermatological research?

To evaluate this compound’s efficacy, researchers commonly use keratinocyte or fibroblast cell lines treated with pro-inflammatory cytokines (e.g., TNF-α or IL-6). Key metrics include inhibition of cytokine release (measured via ELISA) and suppression of NF-κB pathway activation (assessed via Western blot or luciferase reporter assays). Controls should include untreated cells and reference corticosteroids (e.g., hydrocortisone). Dose-response curves are critical to establish potency (EC50 values) .

Q. What are the established molecular mechanisms differentiating this compound from other topical corticosteroids?

this compound binds the glucocorticoid receptor (GR) with high affinity, but its halogenated structure (chlorine at C6 and C9) enhances lipid solubility, improving epidermal penetration. Unlike non-halogenated corticosteroids, this compound exhibits prolonged receptor dissociation kinetics, which may explain its sustained anti-inflammatory effects. Comparative studies using radioligand binding assays and gene expression profiling (e.g., GR-target genes like FKBP5) are recommended to validate these differences .

Advanced Research Questions

Q. How can researchers design a robust comparative pharmacokinetic study between this compound pivalate and other corticosteroids in human skin models?

A PICOT framework is recommended:

  • Population : Ex vivo human skin explants.
  • Intervention : this compound pivalate (0.1% formulation).
  • Comparison : Betamethasone dipropionate or hydrocortisone butyrate.
  • Outcome : Stratum corneum retention time and dermal absorption rates (quantified via HPLC-MS).
  • Time : 24-hour exposure.
    Include controls for vehicle effects and use Franz diffusion cells to simulate topical application. Statistical analysis should account for inter-individual variability (mixed-effects models) .

Q. What methodologies resolve contradictions in this compound’s potency data across studies?

Contradictions often arise from variability in experimental models (e.g., animal vs. human skin) or assay sensitivity. To address this:

  • Conduct a systematic review using PRISMA guidelines, focusing on studies with standardized potency metrics (e.g., vasoconstriction assays).
  • Perform meta-regression to identify confounding variables (e.g., formulation pH, occlusion during application).
  • Validate findings via head-to-head trials in ex vivo human skin, ensuring blinding and randomization .

Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for reduced adverse effects?

SAR analysis should focus on modifying the C16/C17 ester groups to alter receptor binding and metabolic stability. Steps include:

Synthesis : Introduce fluorinated or unsaturated side chains.

In vitro testing : GR binding affinity (competitive binding assays) and transactivation/transrepression ratios (reporter gene assays).

In vivo testing : Topical irritation potential (murine models) and metabolic half-life (LC-MS/MS).
Prioritize derivatives with high therapeutic indices (efficacy vs. skin atrophy) .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in supplementary materials, including reagent lot numbers and equipment calibration records .
  • Statistical Rigor : Report effect sizes, confidence intervals, and intracluster correlation coefficients for clustered data (e.g., multi-donor skin samples) .
  • Ethical Compliance : For human tissue studies, obtain informed consent and adhere to institutional review board (IRB) guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clocortolone
Reactant of Route 2
Clocortolone

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